5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic Acid
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Overview
Description
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to different biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been shown to exhibit various biological effects, such as analgesic and anti-inflammatory activities .
Action Environment
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions at the carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid
- 4-amino-2-methylsulfanyl-5-thiazolecarboxylic acid ethyl ester
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a methyl and a methylsulfanyl group enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Biological Activity
5-Methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
- Anticancer Properties : Demonstrates cytotoxic effects on different cancer cell lines.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been tested against several pathogens with varying minimum inhibitory concentration (MIC) values.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Aspergillus fumigatus | 10 |
Trichophyton mentagrophytes | 8 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. It has shown significant cytotoxicity against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (lung adenocarcinoma) | 10 |
MCF7 (breast cancer) | 15 |
HeLa (cervical cancer) | 12 |
The structure-activity relationship (SAR) indicates that the presence of the methylsulfanyl group enhances its cytotoxic effects by increasing lipophilicity and facilitating cell membrane penetration .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
Study on Anticancer Effects
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against A549 and NIH/3T3 cell lines. The results showed that compounds containing the thiazole moiety exhibited significant selectivity towards cancer cells with IC50 values lower than traditional chemotherapeutics like doxorubicin .
Study on Antimicrobial Effects
Karegoudar et al. reported a series of thiazole derivatives tested for antimicrobial activity against various strains. The study highlighted that compounds with methyl substitutions displayed enhanced efficacy compared to their unsubstituted counterparts .
Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLOFPBDHTWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.